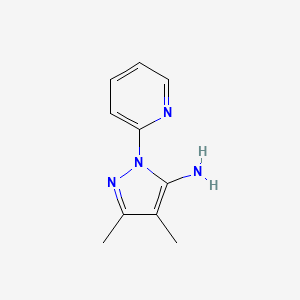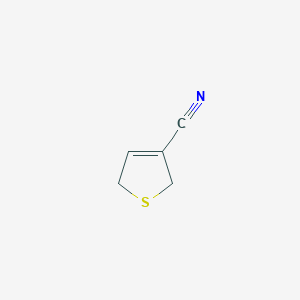
3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-methyl-5-nitropyridine-2-amine with thiadiazole precursors under specific conditions. One common method involves the use of a one-pot reaction where the intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide is prepared from commercially available 4-methyl-5-nitropyridine-2-amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green and sustainable chemistry are often applied to optimize the synthesis process, minimizing the use of hazardous reagents and maximizing yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The pyridine ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-Methyl-5-aminopyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Aplicaciones Científicas De Investigación
3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with biological macromolecules, potentially inhibiting specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-5-nitropyridin-2-yl)methanol
- N-(4-methyl-5-nitropyridin-2-yl)acetamide
- N,N-diethyl-3-[(4-methyl-5-nitropyridin-2-yl)amino]propanamide
Uniqueness
3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a nitro group and a thiadiazole ring, which confer specific chemical reactivity and potential biological activity not found in similar compounds.
Propiedades
Fórmula molecular |
C8H7N5O2S |
|---|---|
Peso molecular |
237.24 g/mol |
Nombre IUPAC |
3-(4-methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H7N5O2S/c1-4-2-5(7-11-8(9)16-12-7)10-3-6(4)13(14)15/h2-3H,1H3,(H2,9,11,12) |
Clave InChI |
BVZLSGXLDJRFBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1[N+](=O)[O-])C2=NSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)








![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)
